Home > Products > Screening Compounds P90230 > MC-VC-PAB-Tubulysin M
MC-VC-PAB-Tubulysin M -

MC-VC-PAB-Tubulysin M

Catalog Number: EVT-12557288
CAS Number:
Molecular Formula: C66H93N11O15S
Molecular Weight: 1312.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-vc-PAB-Tubulysin M is a conjugate that combines Tubulysin M, a potent cytotoxic peptide, with a cleavable linker known as MC-vc-PAB. This compound is primarily designed for use in antibody-drug conjugates (ADCs), which are therapeutic agents that target cancer cells while minimizing damage to healthy tissues. Tubulysin M is derived from natural products and exhibits significant cytotoxicity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in mammalian cells. The MC-vc-PAB linker enhances the stability of the conjugate in circulation and facilitates the selective release of Tubulysin M within target cells .

Source

The synthesis of MC-vc-PAB-Tubulysin M typically involves using commercially available starting materials and established synthetic methodologies. The linker, MC-vc-PAB, is known for its effectiveness in various ADC formulations due to its stability and cleavability under physiological conditions .

Classification

MC-vc-PAB-Tubulysin M falls under the category of cytotoxic agents used in targeted cancer therapies. It is classified as a peptide-based ADC payload, which utilizes the properties of both the cytotoxic peptide and the linker to enhance therapeutic efficacy against cancer cells .

Synthesis Analysis

Methods

The synthesis of MC-vc-PAB-Tubulysin M can be achieved through several methods, often involving a concise, protecting-group-free approach. This method allows for the generation of the conjugate in just a few steps from readily available precursors. The synthesis typically includes:

  1. Preparation of Tubulysin M: Tubulysin M is synthesized or extracted from natural sources.
  2. Linker Attachment: The MC-vc-PAB linker is covalently attached to Tubulysin M. This step may involve modifying the amine groups on Tubulysin M to enable stable linkage with the cleavable moiety of the linker.
  3. Purification: The resulting conjugate is purified to achieve a high degree of purity, often exceeding 95% .

Technical Details

The synthesis process must ensure that the structural integrity and biological activity of Tubulysin M are maintained post-conjugation. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the final product.

Molecular Structure Analysis

Structure

The molecular structure of MC-vc-PAB-Tubulysin M consists of three main components:

  • Tubulysin M: A cyclic peptide that acts as the cytotoxic agent.
  • MC-vc Linker: A maleimide-coupled valine-citrulline sequence that provides stability and cleavability.
  • PAB (p-aminobenzyl): A moiety that aids in the conjugation process.

Data

The structural integrity can be confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the purity and composition of the compound.

Chemical Reactions Analysis

Reactions

MC-vc-PAB-Tubulysin M undergoes specific chemical reactions primarily during its synthesis and when it interacts with biological systems:

  • Linker Cleavage: The MC-vc-PAB linker is designed to be cleaved by lysosomal proteases (e.g., cathepsins) once internalized by target cells, releasing Tubulysin M .
  • Tubulin Interaction: Upon release, Tubulysin M binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics critical for cell division.

Technical Details

The efficiency of linker cleavage and subsequent release of Tubulysin M can be quantitatively assessed through biochemical assays that measure cytotoxicity against cancer cell lines.

Mechanism of Action

Process

The mechanism of action for MC-vc-PAB-Tubulysin M involves:

  1. Targeting: The ADC binds specifically to antigens expressed on cancer cell surfaces via an antibody component.
  2. Internalization: Following binding, the ADC is internalized into the cell through receptor-mediated endocytosis.
  3. Linker Cleavage: Inside the lysosome, proteolytic enzymes cleave the linker, releasing Tubulysin M.
  4. Cytotoxic Activity: Released Tubulysin M disrupts microtubule dynamics by preventing tubulin polymerization, leading to cell cycle arrest and apoptosis.

Data

Studies indicate that ADCs utilizing this mechanism can achieve significant tumor regression in preclinical models due to their targeted delivery system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: The MC-vc-PAB linker provides enhanced stability in circulation compared to other linkers.
  • Purity: High purity levels (>95%) are essential for ensuring effective therapeutic outcomes.

Relevant Data or Analyses

Physical characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability and degradation profiles.

Applications

MC-vc-PAB-Tubulysin M is primarily utilized in scientific research focused on developing novel ADCs for cancer therapy. Its applications include:

  • Targeted Cancer Therapy: Leveraging its cytotoxic properties while minimizing systemic toxicity.
  • Biological Research: Studying microtubule dynamics and cellular responses to cytotoxic agents.
  • Drug Development: Serving as a model compound for optimizing linker technologies in ADC formulations .
Introduction to Antibody-Drug Conjugates (ADCs) and MC-VC-PAB-Tubulysin M

Evolution of ADC Therapeutics in Oncology

The ADC field has undergone transformative innovation since Paul Ehrlich’s "magic bullet" concept in 1907 [6] [8]. Early efforts (1970s–1990s) faced challenges including immunogenic murine antibodies, unstable linkers, and insufficiently potent payloads. The first FDA-approved ADC, gemtuzumab ozogamicin (2000), targeted CD33 with calicheamicin but was withdrawn due to toxicity/benefit imbalances [4] [6].

The clinical resurgence began with brentuximab vedotin (anti-CD30-MMAE, 2011) and trastuzumab emtansine (anti-HER2-DM1, 2013), validating tubulin inhibitors as preferred payloads for their mechanistic advantages:

  • Mitotic disruption: Tubulin inhibitors arrest rapidly dividing cells in mitosis [3] [10]
  • Bystander effects: Membrane-permeable payloads (e.g., MMAE) kill neighboring antigen-negative cells [8]
  • Proven clinical efficacy: 8/15 approved ADCs (53%) use tubulin-targeting payloads [10].

Table 1: Key Milestones in ADC Therapeutic Development

YearADCTargetPayloadSignificance
2000Gemtuzumab ozogamicinCD33CalicheamicinFirst FDA-approved ADC; withdrawn (2010), relaunched (2017)
2011Brentuximab vedotinCD30MMAEValidated tubulin inhibitors as ADC payloads
2013Trastuzumab emtansineHER2DM1 (maytansinoid)First ADC for solid tumors
2019Enfortumab vedotinNectin-4MMAEHighlighted tubulin payloads in epithelial cancers
2022Mirvetuximab soravtansineFRαDM4Demonstrated activity in platinum-resistant ovarian cancer

Recent trends show diversification beyond tubulin inhibitors. In 2022, only 25% of new ADCs entering clinical trials used tubulin inhibitors, compared to 51% historically, reflecting increased exploration of DNA-damaging agents and novel payload classes [6] [10].

Rationale for Tubulysin-Based Payloads in ADC Design

Tubulysins are tetrapeptide natural products isolated from myxobacteria that bind the vinca site of tubulin. Their incorporation into ADCs addresses limitations of earlier tubulin-targeting payloads:

  • Unmatched Potency: Tubulysin M exhibits sub-nanomolar cytotoxicity (IC₅₀ = 0.76–1.1 nM across N87, BT474, and HT29 cell lines), surpassing auristatins like MMAE (typical IC₅₀ = 10–100 nM) [2] [10].
  • Multidrug Resistance (MDR) Evasion: Unlike maytansinoids or auristatins, tubulysins retain potency in MDR1 (ABCB1)-expressing cell lines by avoiding efflux pumps [2] [9].
  • Structural Flexibility: The C20 hydroxyl and C-terminal carboxyl groups enable stable linker attachment without compromising activity [2].

Table 2: Comparison of Tubulin Inhibitor Payload Classes

PayloadRepresentative ADCAvg. IC₅₀ (nM)MDR RetentionKey Limitation
MaytansinoidTrastuzumab emtansine1–10LimitedHepatic metabolism
AuristatinBrentuximab vedotin10–100ModerateNeutropenia/neuropathy
TubulysinMC-VC-PAB-Tubulysin M<1HighMetabolic instability (esters)

Early tubulysin ADCs faced metabolic instability due to hydrolytic cleavage of critical acetate esters (e.g., ADC1 in Table 2 of [2] showed 89% acetate cleavage in mouse plasma at 50 hours). Solutions include:

  • Carbamate Replacement: Substituting labile esters with carbamates improved plasma stability (0% cleavage vs. 89% for esters) while retaining cytotoxicity (IC₅₀ = 1.9 nM in N87 cells) [2].
  • Site-Specific Conjugation: Conjugating tubulysin linkers at engineered cysteines (e.g., HC-334C) reduced metabolism (6% vs. 89% cleavage) and maintained potency (IC₅₀ = 36 ng/mL in N87 xenografts) [2].

MC-VC-PAB-Tubulysin M: Structural Definition and Research Significance

Structural ComponentsMC-VC-PAB-Tubulysin M (CAS: 1639939-56-2; MW: 1312.57 g/mol; Formula: C₆₆H₉₃N₁₁O₁₅S) integrates three functional domains [1] [5]:

1. **Tubulysin M Payload**:  - Binds vinca site of β-tubulin (Kd ≈ nM range)  - Contains four subunits: Tuv (D-tyrosine), Tub (thiazole), Tuv (N-methylpiperazine), Mep (methyl epoxide)  - Hydrophobic (cLogP > 4)  2. **Protease-Cleavable Linker (MC-vc-PAB)**:  - Maleimidocaproyl (MC) spacer: Enhances hydrophobicity/solubility balance  - Valine-citrulline (vc) dipeptide: Cleaved by cathepsin B in lysosomes  - Para-aminobenzyloxycarbonyl (PAB): Self-immolative spacer enabling 1,6-elimination  3. **Conjugation Handle**:  - Maleimide group: Thiol-reactive for cysteine conjugation (DAR = 2–4 typical)  

Table 3: Structural and Functional Features of MC-VC-PAB-Tubulysin M

ComponentChemical RoleBiological Function
MaleimideConjugation siteCovalently binds cysteine residues on antibodies
Caproyl spacerHydrophobic chainDistances payload from antibody surface
Valine-citrullineDipeptide sequenceSubstrate for tumor-associated cathepsin B
PAB groupSelf-immolative spacerReleases payload via 1,6-elimination post-cleavage
Tubulysin MCytotoxic warheadInhibits tubulin polymerization → mitotic catastrophe

Mechanism of ActionUpon ADC internalization:

  • Lysosomal cathepsin B cleaves the valine-citrulline bond
  • The PAB spacer undergoes spontaneous 1,6-elimination
  • Free Tubulysin M disrupts microtubule dynamics (Kd ≈ 1.1 nM) [1]
  • Payload escapes lysosomal compartment → binds tubulin → G2/M arrest

Research Significance

  • Overcoming MDR: Retains potency in P-gp overexpressing cells, unlike auristatins [2] [10]
  • Stability-Optimized Design: Carbamate-stabilized variants show <5% plasma cleavage at 72h vs. >80% for ester analogs [2]
  • Solid Tumor Potential: Hydrophobicity (cLogP = 3.8) balances cell permeability and systemic exposure
  • Platform Compatibility: Demonstrated efficacy with trastuzumab (anti-HER2) and other clinical antibodies [2]

Properties

Product Name

MC-VC-PAB-Tubulysin M

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl]piperidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

Molecular Formula

C66H93N11O15S

Molecular Weight

1312.6 g/mol

InChI

InChI=1S/C66H93N11O15S/c1-10-41(6)57(63(86)75(9)51(39(2)3)36-52(92-43(8)78)62-72-49(38-93-62)59(83)70-47(34-42(7)64(87)88)35-44-20-13-11-14-21-44)74-60(84)50-23-16-18-32-76(50)66(90)91-37-45-25-27-46(28-26-45)69-58(82)48(22-19-31-68-65(67)89)71-61(85)56(40(4)5)73-53(79)24-15-12-17-33-77-54(80)29-30-55(77)81/h11,13-14,20-21,25-30,38-42,47-48,50-52,56-57H,10,12,15-19,22-24,31-37H2,1-9H3,(H,69,82)(H,70,83)(H,71,85)(H,73,79)(H,74,84)(H,87,88)(H3,67,68,89)/t41-,42-,47+,48-,50+,51+,52+,56-,57-/m0/s1

InChI Key

RIMZNVUCGMFJGP-KCYCJFSYSA-N

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.